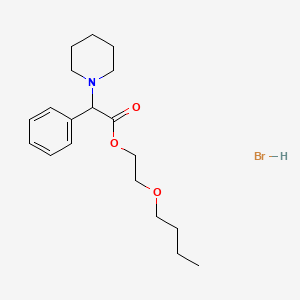

Butopiprine hydrobromide

Description

However, the evidence contains data on several other hydrobromide salts, which are analyzed here to highlight structural, pharmacological, and functional differences. This article will compare these compounds to contextualize the properties of hydrobromide salts in general.

Properties

CAS No. |

60595-56-4 |

|---|---|

Molecular Formula |

C19H30BrNO3 |

Molecular Weight |

400.3 g/mol |

IUPAC Name |

2-butoxyethyl 2-phenyl-2-piperidin-1-ylacetate;hydrobromide |

InChI |

InChI=1S/C19H29NO3.BrH/c1-2-3-14-22-15-16-23-19(21)18(17-10-6-4-7-11-17)20-12-8-5-9-13-20;/h4,6-7,10-11,18H,2-3,5,8-9,12-16H2,1H3;1H |

InChI Key |

DIKZTARJMXAIGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of butopiprine hydrobromide involves several synthetic routes. One common method includes the reaction of 1-piperidineacetic acid with 2-butoxyethyl ester in the presence of hydrobromic acid. The reaction conditions typically involve heating the mixture to a specific temperature range and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is usually purified through crystallization or other separation techniques to obtain the desired crystalline form.

Chemical Reactions Analysis

Types of Reactions

Butopiprine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Butopiprine hydrobromide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.

Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of butopiprine hydrobromide involves its interaction with specific molecular targets in the body. It primarily acts as a norepinephrine and dopamine reuptake inhibitor, which means it inhibits the reuptake of these neurotransmitters from the synaptic cleft, prolonging their action. This mechanism is similar to that of other norepinephrine/dopamine-reuptake inhibitors and is responsible for its pharmacological effects.

Comparison with Similar Compounds

Pyridine Hydrobromide

Eletriptan Hydrobromide

Dextromethorphan Hydrobromide

4-Bromopiperidine Hydrobromide

- Applications : A research chemical used in organic synthesis. GEO Organics provides it in varying scales, emphasizing its utility in pilot studies .

Comparative Analysis of Hydrobromide Salts

Structural and Chemical Properties

| Compound | Core Structure | Bromide Contribution | Water Solubility |

|---|---|---|---|

| Pyridine HBr | Pyridine ring | Counterion | High |

| Eletriptan HBr | Indole derivative | Counterion | Readily soluble |

| Dextromethorphan HBr | Morphinan skeleton | Counterion | Moderate |

| 4-Bromopiperidine HBr | Piperidine ring | Dual role (Br in structure + counterion) | High |

Key Observations :

- 4-Bromopiperidine HBr uniquely incorporates bromine in both the piperidine ring and as a counterion, unlike others where bromide serves only as a counterion .

- Eletriptan HBr and Dextromethorphan HBr are pharmacologically active, whereas Pyridine HBr and 4-Bromopiperidine HBr are primarily synthetic intermediates .

Molecular Weight and Bioavailability

- Eletriptan HBr has the highest molecular weight (462.43 g/mol), correlating with its extended pharmacokinetic profile.

- Pyridine HBr (160.01 g/mol) is the lightest, favoring its use in reactions requiring stoichiometric precision .

Absence of Butopiprine Hydrobromide in the Evidence

The provided materials lack any mention of this compound, including its structure, CAS number, or applications. This gap prevents a direct comparison. Potential reasons include:

Niche Application : Butopiprine might be a less-studied compound outside the scope of the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.